
2-(4-Phenyl-pyrimidin-2-YL)-ethylamine dihydrochloride
Descripción general
Descripción
2-(4-Phenyl-pyrimidin-2-YL)-ethylamine dihydrochloride is a chemical compound that has been widely used in scientific research. It is also known as PEA or 2-Phenylethylamine. PEA is a monoamine alkaloid that is naturally found in some plants and animals. It is also produced in the human body as a neurotransmitter and neuromodulator. PEA has been found to have various biochemical and physiological effects, making it an important compound in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
The chemical compound 2-(4-Phenyl-pyrimidin-2-yl)-ethylamine dihydrochloride has been studied in various contexts due to its structural similarity to pyrimidine derivatives, which exhibit a wide range of biological activities. While direct studies on this specific compound are limited, insights can be drawn from related pyrimidine derivatives regarding their synthesis and potential applications in scientific research.
Synthesis and Anti-inflammatory Activities : Pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some compounds demonstrated significant activity, indicating the potential of such derivatives in developing therapeutic agents (Sondhi et al., 2009).
Enzymatic Activity Enhancement : Certain pyrazolopyrimidinyl derivatives have shown to enhance the reactivity of enzymes like cellobiase, suggesting their use in biochemical research and biotechnological applications (Mohamed Abd & Gawaad Awas, 2008).
Nonlinear Optical (NLO) Properties : Studies on thiopyrimidine derivatives, including phenyl pyrimidine derivatives, have explored their structural parameters, electronic properties, and nonlinear optical applications. These findings are significant for developing materials for optoelectronic devices (A. Hussain et al., 2020).
Antimicrobial Properties : Pyrimidino derivatives have demonstrated antimicrobial activity, showing effectiveness against various microorganisms. This indicates the potential of pyrimidine-based compounds in antimicrobial drug development (R. Chauhan et al., 2017).
Cancer Research and Anti-tumor Agents : The synthesis of specific pyrimidinyl carbamate derivatives highlights their role as intermediates in antitumor drug development, particularly as small molecular inhibitors (Wenhui Gan et al., 2021).
Mecanismo De Acción
Target of Action
Similar compounds have been known to target various enzymes and receptors, influencing cellular processes .
Mode of Action
The compound likely interacts with its targets, leading to changes in their activity and subsequent cellular responses .
Biochemical Pathways
Based on its structural similarity to other compounds, it may influence several pathways, leading to downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
The compound likely induces changes at the molecular and cellular levels based on its interaction with its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Phenyl-pyrimidin-2-YL)-ethylamine dihydrochloride .
Propiedades
IUPAC Name |
2-(4-phenylpyrimidin-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.2ClH/c13-8-6-12-14-9-7-11(15-12)10-4-2-1-3-5-10;;/h1-5,7,9H,6,8,13H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJJUWWEGPOYEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenyl-pyrimidin-2-YL)-ethylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



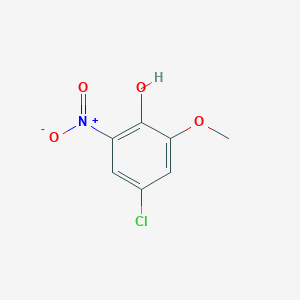


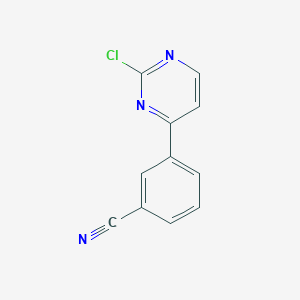


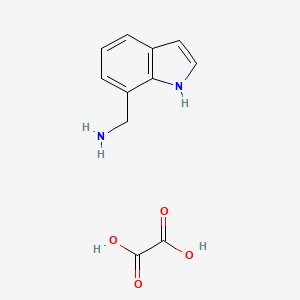
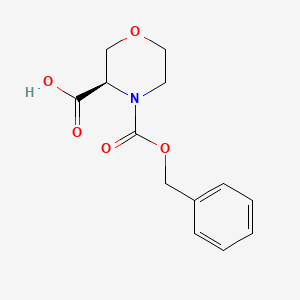



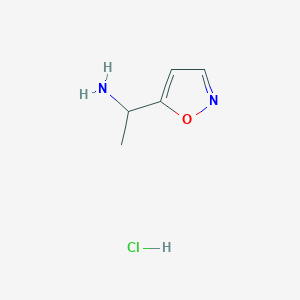

![tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3088946.png)